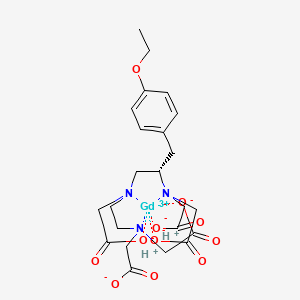

Gadoxetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gadoxetic acid, also known as this compound, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures, particularly the liver. It is marketed under the brand names Eovist in the United States and Primovist in Europe. This compound is unique due to its dual-phase imaging capability, allowing for both dynamic and hepatobiliary phase imaging .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of gadoxetate involves the complexation of gadolinium with ethoxybenzyl diethylenetriaminepentaacetic acid (EOB-DTPA). The process typically includes the following steps:

Preparation of EOB-DTPA: This involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with ethoxybenzyl chloride under basic conditions to form EOB-DTPA.

Complexation with Gadolinium: EOB-DTPA is then reacted with gadolinium chloride in an aqueous solution to form the gadolinium complex.

Industrial Production Methods

Industrial production of gadoxetate disodium involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions

Gadoxetic acid primarily undergoes complexation reactions due to the presence of multiple carboxylate and amine groups in the EOB-DTPA ligand. These groups coordinate with the gadolinium ion to form a stable complex.

Common Reagents and Conditions

Reagents: Diethylenetriaminepentaacetic acid, ethoxybenzyl chloride, gadolinium chloride.

Major Products

The major product of these reactions is gadoxetate disodium, a stable gadolinium complex used as a contrast agent in MRI .

科学的研究の応用

Gadoxetic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study the behavior of gadolinium-based contrast agents.

Biology: Helps in understanding the transport and uptake mechanisms of contrast agents in biological systems.

Medicine: Primarily used in MRI to enhance the visibility of liver lesions, aiding in the diagnosis of liver diseases such as hepatocellular carcinoma and metastases

Industry: Utilized in the development of new imaging agents and techniques for better diagnostic accuracy.

作用機序

Gadoxetic acid disodium is a paramagnetic compound that develops a magnetic moment when placed in a magnetic field. This property enhances the T1 signal intensity in MRI, making it easier to visualize internal structures. The compound is selectively taken up by hepatocytes and excreted into the bile, providing a clear contrast between healthy and diseased liver tissue .

類似化合物との比較

Similar Compounds

Gadobenate dimeglumine: Another gadolinium-based contrast agent with hepatobiliary properties.

Gadopentetate dimeglumine: A widely used gadolinium-based contrast agent for general MRI imaging

Uniqueness

Gadoxetic acid is unique due to its dual-phase imaging capability, which allows for both dynamic and hepatobiliary phase imaging. This makes it particularly useful for liver imaging, providing more detailed and accurate diagnostic information compared to other contrast agents .

特性

| Gadoxetate disodium is a paramagnetic compound and develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by gadoxetate disodium results in a local magnetic field, yielding enhanced relaxation rates (shortening of relaxation times) of water protons in the vicinity of the paramagnetic agent, which leads to an increase in signal intensity (brightening) of blood and tissue. In MRI, visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoxetate disodium decreases the T1 and T2 relaxation time in target tissue. At the recommended dose, the effect is observed with the greatest sensitivity in T1-weighted MR sequences. | |

CAS番号 |

135326-11-3 |

分子式 |

C23H30GdN3O11 |

分子量 |

681.7 g/mol |

IUPAC名 |

2-[2-[bis(carboxylatomethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]amino]acetate;gadolinium(3+) |

InChI |

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1 |

InChIキー |

PCZHWPSNPWAQNF-LMOVPXPDSA-K |

SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

異性体SMILES |

CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3] |

正規SMILES |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)